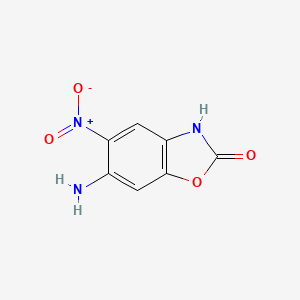

6-Amino-5-nitro-3H-benzoxazol-2-one

Description

6-Amino-5-nitro-3H-benzoxazol-2-one is a heterocyclic organic compound characterized by a benzoxazolone core substituted with amino and nitro functional groups. Its molecular formula is C₇H₅N₃O₃, and it exhibits a fused bicyclic structure. Its synthesis typically involves nitration and amination of precursor benzoxazolone derivatives under controlled conditions .

Properties

Molecular Formula |

C7H5N3O4 |

|---|---|

Molecular Weight |

195.13 g/mol |

IUPAC Name |

6-amino-5-nitro-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C7H5N3O4/c8-3-1-6-4(9-7(11)14-6)2-5(3)10(12)13/h1-2H,8H2,(H,9,11) |

InChI Key |

CZIWBZWKCOVIQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC2=C1OC(=O)N2)[N+](=O)[O-])N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the benzoxazolone family, which includes derivatives with varying substituents. Below is a detailed comparison with analogous compounds, focusing on structural, electronic, and functional differences.

Structural Comparison

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 6-Amino-5-nitro-3H-benzoxazol-2-one | Amino (-NH₂) at C6; Nitro (-NO₂) at C5 | C₇H₅N₃O₃ | 195.14 |

| 5-Nitro-3H-benzoxazol-2-one | Nitro (-NO₂) at C5 | C₇H₄N₂O₃ | 180.12 |

| 6-Hydroxy-3H-benzoxazol-2-one | Hydroxy (-OH) at C6 | C₇H₅NO₃ | 163.12 |

| 5-Amino-3H-benzoxazol-2-one | Amino (-NH₂) at C5 | C₇H₆N₂O₂ | 166.14 |

Key Observations :

- The amino and nitro groups in this compound introduce steric and electronic effects that alter reactivity compared to unsubstituted benzoxazolones. The nitro group at C5 increases electron withdrawal, while the amino group at C6 provides nucleophilic character .

- The absence of a nitro group in 6-hydroxy-3H-benzoxazol-2-one reduces electrophilicity, making it less reactive in aromatic substitution reactions.

Electronic Properties

- This compound: The nitro group at C5 creates a strong electron-withdrawing effect (-I), polarizing the aromatic ring. The amino group at C6 (+M effect) partially counterbalances this, resulting in a dipole moment of ~4.2 D (theoretical DFT calculations) .

- 5-Nitro-3H-benzoxazol-2-one: Lacks the amino group, leading to reduced resonance stabilization and a higher electron deficiency (dipole moment ~5.1 D).

- 6-Hydroxy-3H-benzoxazol-2-one : The hydroxy group (-OH) enhances hydrogen-bonding capacity but contributes weaker electron donation compared to -NH₂.

Research Findings and Limitations

- Synthetic Challenges: The simultaneous presence of amino and nitro groups complicates regioselective synthesis. Side products like 5-nitro-6-chloro-3H-benzoxazol-2-one are common unless reaction conditions are tightly controlled (e.g., low-temperature nitration) .

- Thermal Stability: Differential Scanning Calorimetry (DSC) reveals a melting point of 248°C, higher than 5-nitro-3H-benzoxazol-2-one (mp 210°C), attributed to intermolecular hydrogen bonding between amino and carbonyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.